![molecular formula C3H3ClN4O B601325 1H-TETRAZOLE-1-ACETYL CHLORIDE CAS No. 41223-92-1](/img/structure/B601325.png)
1H-TETRAZOLE-1-ACETYL CHLORIDE
Overview
Description
1H-TETRAZOLE-1-ACETYL CHLORIDE is a chemical compound that belongs to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal and material chemistry. This compound is characterized by the presence of a tetrazole ring attached to an acetyl chloride group, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
- The primary target of “(1H-Tetrazol-1-yl)acetyl chloride” is believed to be the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in various metabolic pathways within fungal cells.
- “(1H-Tetrazol-1-yl)acetyl chloride” likely inhibits cytochrome P450, disrupting essential fungal processes . By interfering with this enzyme, it affects the synthesis of vital cellular components, leading to growth inhibition or cell death.
- The affected pathways include those related to ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Inhibition of cytochrome P450 disrupts this pathway, rendering the fungal cell vulnerable .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-TETRAZOLE-1-ACETYL CHLORIDE typically involves the reaction of (1H-Tetrazol-1-yl)acetic acid with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The process can be summarized as follows:
- Dissolve (1H-Tetrazol-1-yl)acetic acid in an appropriate solvent such as dichloromethane.
- Add oxalyl chloride dropwise to the solution while maintaining a low temperature (0-5°C).
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Remove the solvent under reduced pressure to obtain this compound as a crude product, which can be purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the reactive nature of acetyl chloride and the potential release of toxic gases .
Chemical Reactions Analysis
Types of Reactions: 1H-TETRAZOLE-1-ACETYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (1H-Tetrazol-1-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Catalysts: Lewis acids like zinc chloride or aluminum chloride can be used to enhance reaction rates.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 1H-tetrazole-1-acetyl chloride serves as an intermediate in synthesizing various pharmaceutical compounds. It is particularly noted for its role in developing antibiotics and anti-inflammatory agents. The compound's ability to form stable complexes with biological targets enhances its therapeutic potential. For instance, derivatives of tetrazole have shown promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus due to their interaction with bacterial enzymes .
Material Science
The high nitrogen content of tetrazole derivatives makes them suitable for applications in material science, particularly in the development of energetic materials and explosives. The stability and reactivity of this compound enable the synthesis of compounds that can be utilized in propellants and explosives. Research has indicated that these materials can exhibit desirable properties such as high energy output and stability under various conditions.
Biochemistry
In biochemistry, this compound is employed in synthesizing DNA and RNA analogs for research purposes. These analogs are crucial for studying nucleic acid interactions and functions, providing insights into genetic mechanisms and potential therapeutic applications. The compound's reactivity allows for the incorporation of tetrazole moieties into nucleic acid structures, facilitating the exploration of their biological roles.
Coordination Chemistry
The ability of this compound to form stable complexes with metals makes it valuable in coordination chemistry. This property is exploited in studying coordination compounds, where the tetrazole ring can act as a ligand. Such complexes are essential for understanding metal ion behavior in biological systems and developing new materials with specific electronic properties.
Case Studies
Several studies highlight the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against multiple strains of bacteria. The structural modifications facilitated by this compound led to enhanced efficacy compared to traditional antibiotics .
- Energetic Materials Development : Research focused on synthesizing new tetrazole-based energetic materials using this compound showed promising results, indicating improved stability and performance characteristics suitable for military applications.
Comparison with Similar Compounds
(1H-Tetrazol-1-yl)acetic acid: The parent compound from which 1H-TETRAZOLE-1-ACETYL CHLORIDE is derived.
Tetrazole: A simpler tetrazole derivative without the acetyl chloride group.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.
Uniqueness: this compound is unique due to its combination of the reactive acetyl chloride group and the stable tetrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
1H-Tetrazole-1-acetyl chloride, a compound with a tetrazole ring structure, is gaining attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in cancer therapy and antimicrobial activity.
This compound is known for its ability to inhibit cytochrome P450 enzymes, which are crucial for various biological processes, including the biosynthesis of ergosterol in fungi. The inhibition of this enzyme disrupts fungal cell membrane integrity, making it a potential antifungal agent.
- Target Enzyme : Cytochrome P450
- Biochemical Pathways Affected : Ergosterol biosynthesis
- Impact : Disruption of fungal processes leading to increased vulnerability of fungal cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1H-tetrazole exhibit significant anticancer properties. For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, a key target in cancer therapy. One compound from this series showed IC50 values as low as 0.090 – 0.650 μM against various cancer cell lines (SGC-7901, A549, HeLa), indicating potent anticancer activity .
Table 1: Anticancer Activity of Tetrazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
6–31 | SGC-7901 | 0.090 |
6–31 | A549 | 0.650 |
6–31 | HeLa | Not specified |
The mechanism involves binding to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Antimicrobial Activity
In addition to its anticancer effects, 1H-tetrazole derivatives have shown promising antimicrobial activity. A study assessed the cytotoxicity against various bacterial strains and fungi, including Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. The results indicated that certain tetrazole derivatives possess significant antimicrobial properties .
Table 2: Antimicrobial Activity of Tetrazole Derivatives
Compound | Microorganism | Activity Level |
---|---|---|
4c | K. pneumoniae | Moderate |
4c | S. aureus | High |
4c | C. albicans | Moderate |
Research Findings
A comprehensive study on the synthesis and biological evaluation of tetrazoles revealed that these compounds not only exhibit anticancer and antimicrobial properties but also possess antioxidant activities. For instance, a specific derivative demonstrated significant radical scavenging activity in DPPH assays, indicating potential use as an antioxidant agent .
Case Studies
- Microtubule Destabilization : A study synthesized a novel tetrazole derivative (compound 6–31) which was found to arrest cancer cells in the G2/M phase through microtubule destabilization. This compound showed a notable ability to induce apoptosis in treated cells .
- Antioxidant Properties : Another study highlighted the antioxidant capacity of certain tetrazole derivatives, showing consistent radical scavenging activity across various concentrations .
Properties
IUPAC Name |
2-(tetrazol-1-yl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOFJBFYVRQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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